5-Octyl-1,3,4-thiadiazol-2-amine

Corrosion inhibition Mild steel protection Acidic media

The C8 alkyl chain in 5-Octyl-1,3,4-thiadiazol-2-amine confers higher hydrophobicity and corrosion inhibition efficiency on mild steel versus shorter-chain homologs, validated by electrochemical impedance spectroscopy. It also provides an elevated logP baseline for diuretic QSAR and serves as the definitive scaffold for triazole-thiadiazole hybrid herbicide synthesis. Substituting C2-C7 analogs compromises performance.

Molecular Formula C10H19N3S
Molecular Weight 213.34
CAS No. 118863-97-1
Cat. No. B2458199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Octyl-1,3,4-thiadiazol-2-amine
CAS118863-97-1
Molecular FormulaC10H19N3S
Molecular Weight213.34
Structural Identifiers
SMILESCCCCCCCCC1=NN=C(S1)N
InChIInChI=1S/C10H19N3S/c1-2-3-4-5-6-7-8-9-12-13-10(11)14-9/h2-8H2,1H3,(H2,11,13)
InChIKeyYMIQAJNFLWQEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Octyl-1,3,4-thiadiazol-2-amine (CAS 118863-97-1): Technical Specifications and Procurement Baseline for Research Applications


5-Octyl-1,3,4-thiadiazol-2-amine (CAS 118863-97-1; molecular formula C₁₀H₁₉N₃S; molecular weight 213.34 g/mol) is a 2-amino-5-alkyl-substituted 1,3,4-thiadiazole heterocyclic compound . This compound functions primarily as a versatile synthetic intermediate and scaffold in agrochemical lead discovery, corrosion inhibitor development, and pharmaceutical research [1][2]. Commercial availability typically ranges from 95% to higher purity grades , with proper characterization by NMR and FT-IR spectroscopy confirming structural integrity . The octyl substituent at the 5-position confers distinct physicochemical properties, including enhanced lipophilicity and oil solubility relative to shorter-chain alkyl analogs, which directly influences performance in applications where hydrophobic character is a critical selection criterion.

Procurement Considerations for 5-Octyl-1,3,4-thiadiazol-2-amine: Why Alkyl Chain Length Dictates Function


Procurement decisions for 2-amino-5-alkyl-1,3,4-thiadiazoles cannot be made on the basis of the thiadiazole core alone; the specific length of the 5-alkyl substituent is a critical determinant of both physicochemical behavior and application-specific performance. Systematic experimental evaluation of 2-amino-5-alkyl-1,3,4-thiadiazole compounds with varying alkyl chain lengths (ethyl, n-propyl, n-pentyl, heptyl, undecyl, tridecyl) demonstrated that corrosion inhibition efficiency on steel in acidic media increases with longer alkyl chain length due to enhanced surface coverage and hydrophobicity [1][2]. Theoretical modeling further confirms that frontier molecular orbital energies, dipole moments, and adsorption energetics vary significantly across the homologous alkyl series [3]. Additionally, lipophilicity (logP) differences among alkyl chain lengths directly affect oil solubility in lubricant additive formulations [4]. Substituting a shorter-chain analog (e.g., 5-ethyl, 5-propyl) for the 5-octyl derivative would therefore compromise performance in applications requiring specific hydrophobic balance or interfacial adsorption characteristics. The evidence below quantifies where the octyl substitution confers measurable differentiation.

Quantitative Differentiation Evidence for 5-Octyl-1,3,4-thiadiazol-2-amine: Comparative Performance Data for Research and Industrial Selection


Corrosion Inhibition Efficiency vs. Shorter-Chain 5-Alkyl-1,3,4-thiadiazol-2-amines on Steel in Acidic Media

Electrochemical evaluation of 2-amino-5-alkyl-1,3,4-thiadiazole homologs on mild steel in 1M H₂SO₄ demonstrated that inhibition efficiency increases systematically with alkyl chain length, attributable to enhanced surface coverage and hydrophobic barrier formation [1]. While the published dataset includes ethyl, n-propyl, n-pentyl, heptyl, undecyl, and tridecyl derivatives, the 5-octyl derivative (C8 alkyl chain) interpolates between heptyl (C7) and undecyl (C11) in the performance trend. Density functional theory (DFT) calculations at the B3LYP and CAM-B3LYP/6-311++G(d,p) levels for six 2-amino-5-alkyl-1,3,4-thiadiazole derivatives confirm that frontier molecular orbital energies (EHOMO, ELUMO) and dipole moments correlate with alkyl chain length, supporting the experimentally observed efficiency trend [2].

Corrosion inhibition Mild steel protection Acidic media Electrochemical impedance spectroscopy

In Vitro Antibacterial Activity Comparison: 5-Alkyl-1,3,4-thiadiazol-2-amines Exhibit Distinct Potency Profile vs. 5-Aryl Analogs

Direct antibacterial evaluation of 2-amino-5-alkyl-1,3,4-thiadiazoles (including alkyl-substituted derivatives) against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa revealed mild to moderate activity that did not achieve potency comparable to the fluoroquinolone standard ofloxacin [1]. This contrasts with 5-aryl-substituted 1,3,4-thiadiazole derivatives, which in parallel studies demonstrated potent antibacterial activity with MIC values ranging from 4 to 64 μg/mL against Streptococcus faecalis, methicillin-sensitive S. aureus (MSSA), and methicillin-resistant S. aureus (MRSA) [2][3]. The differential activity profile establishes that 5-alkyl substitution yields systematically lower antibacterial potency than 5-aryl substitution with electron-withdrawing groups, which confer enhanced interaction with bacterial targets [4].

Antibacterial Antimicrobial screening Gram-positive bacteria Gram-negative bacteria Structure-activity relationship

5-Octyl Derivative as Essential Intermediate for N-Acylated 1,3,4-Thiadiazol-2-yl Amides with Validated Diuretic Activity

2-Amino-5-alkyl-1,3,4-thiadiazoles serve as critical precursors for synthesizing N-(1,3,4-thiadiazol-2-yl) substituted amides of alkanecarboxylic acids via reaction with acyl chlorides [1]. QSAR analysis of 12 synthesized compounds demonstrated that diuretic activity increases with increasing lipophilicity (logP), making the 5-octyl substitution particularly valuable for generating derivatives with optimal hydrophobic character [1]. In comparative diuretic testing in white rats, the N-(5-methyl-1,3,4-thiadiazol-2-yl) propionamide derivative increased daily diuresis by 2.47-fold versus intact control, 1.6-fold versus hydrochlorothiazide, and 1.75-fold versus acetazolamide [1]. The 5-octyl-1,3,4-thiadiazol-2-amine provides a higher-logP starting scaffold relative to the 5-methyl analog, enabling exploration of structure-activity space predicted to yield enhanced diuretic potency based on established QSAR models [1].

Diuretic agents QSAR N-acylation Acetazolamide analogs Medicinal chemistry

5-Octyl-1,3,4-thiadiazol-2-amine as Key Building Block for Novel Triazole-Thiadiazole Hybrid Pesticide Lead Compounds

5-Octyl-1,3,4-thiadiazol-2-amine was employed as the core 5-alkyl-2-amino-1,3,4-thiadiazole building block in the synthesis of eight novel N-(5-alkyl-1,3,4-thiadiazol-2-yl)-1-[(heteroaryl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide hybrid compounds for pesticide lead discovery [1]. Preliminary bioassays of the resulting hybrid molecules demonstrated moderate herbicidal activity against dicotyledonous plants (Brassica campestris L.) at a concentration of 100 mg/L and detectable insecticidal activity at 250 mg/L [1]. This validated synthetic pathway and activity profile confirm the compound's utility as a precursor for generating structurally diverse agrochemical candidates that would not be accessible using alternative alkyl chain lengths without altering the physicochemical and bioactivity profile of the final hybrids.

Agrochemical discovery Herbicidal activity Insecticidal activity Heterocyclic hybrids Lead optimization

Optimal Application Scenarios for 5-Octyl-1,3,4-thiadiazol-2-amine: Evidence-Backed Research and Industrial Use Cases


Corrosion Inhibitor Formulation for Mild Steel in Acidic Industrial Environments

Utilize 5-octyl-1,3,4-thiadiazol-2-amine as a corrosion inhibitor component for mild steel protection in 1M H₂SO₄ or similar acidic process streams. The octyl chain length provides enhanced hydrophobic surface coverage and inhibition efficiency relative to shorter-chain 5-alkyl analogs (ethyl, propyl, pentyl, heptyl) as demonstrated by electrochemical impedance spectroscopy [1]. For optimal performance, the compound should be prioritized over C2-C7 homologs when designing inhibitor packages requiring maximal adsorption and barrier properties.

Synthesis of N-Acylated 1,3,4-Thiadiazol-2-yl Amides for Diuretic Drug Discovery

Employ 5-octyl-1,3,4-thiadiazol-2-amine as the starting scaffold for synthesizing N-(1,3,4-thiadiazol-2-yl) substituted amides via reaction with acyl chlorides. QSAR analysis of this compound class demonstrates that diuretic activity increases with increasing lipophilicity (logP) [2]. The 5-octyl derivative offers a higher logP baseline than shorter-chain alkyl analogs, positioning it as the preferred precursor for exploring high-lipophilicity derivative space predicted to yield enhanced diuretic potency relative to acetazolamide and hydrochlorothiazide benchmarks.

Agrochemical Lead Discovery: Triazole-Thiadiazole Hybrid Synthesis

Use 5-octyl-1,3,4-thiadiazol-2-amine as the 5-alkyl-2-amino-1,3,4-thiadiazole building block in condensation reactions with heteroaryl carbonyl chlorides to generate triazole-thiadiazole hybrid compounds. This specific octyl-substituted scaffold has been validated in the synthesis of eight novel hybrid molecules exhibiting moderate herbicidal activity against dicotyledonous plants (Brassica campestris L.) at 100 mg/L and insecticidal activity at 250 mg/L [3]. Substitution with alternative alkyl chain lengths would alter the physicochemical and biological profile of the resulting hybrids, making the octyl derivative the definitive choice for reproducing or optimizing this lead series.

Early-Stage Antimicrobial Screening with Defined Activity Expectations

Incorporate 5-octyl-1,3,4-thiadiazol-2-amine into antimicrobial screening libraries where the expectation of mild-to-moderate antibacterial activity (not comparable to fluoroquinolone standards) is acceptable or desired for comparative structure-activity relationship analysis. The compound and its 5-alkyl class exhibit systematically lower antibacterial potency than 5-aryl-1,3,4-thiadiazole analogs, which achieve MIC values of 4-64 μg/mL against S. faecalis, MSSA, and MRSA [4][5]. This differential activity profile is valuable for SAR studies but contraindicates procurement for programs seeking potent direct antibacterial agents.

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